

Synthesis and characterization of deuterated Nirmatrelvir

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Compound of Interest

Compound Name: Nirmatrelvir-d6

Cat. No.: B15560299

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An In-depth Technical Guide to the Synthesis and Characterization of Deuterated Nirmatrelvir

Introduction

Nirmatrelvir (PF-07321332) is an orally active antiviral drug that has become a critical tool in the management of COVID-19.[1] As a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), Nirmatrelvir effectively blocks the viral replication cycle.[2][3] However, its therapeutic efficacy in vivo is limited by rapid metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][4] To counteract this, Nirmatrelvir is co-administered with ritonavir, a potent CYP3A4 inhibitor that boosts Nirmatrelvir's plasma concentrations.

A strategic approach to enhance the metabolic stability of pharmaceuticals is the selective replacement of hydrogen atoms with deuterium, a non-radioactive isotope of hydrogen. This substitution can lead to a kinetic isotope effect, slowing down the rate of metabolic degradation at specific sites without altering the drug's fundamental pharmacological activity. This guide provides a detailed overview of the synthesis, characterization, and underlying principles of deuterated Nirmatrelvir, intended for researchers and professionals in drug development.

Synthesis of Deuterated Nirmatrelvir

The synthesis of deuterated Nirmatrelvir can be achieved by modifying existing protocols for the non-deuterated parent compound. A key step involves the introduction of deuterium by utilizing sodium borodeuteride (NaBD₄) for the reduction of a nitrile group early in the synthetic sequence.

Experimental Protocol: Synthesis of Dideutero-Nirmatrelvir

The following protocol is adapted from established synthetic methods for Nirmatrelvir analogues.

- **Nitrile Reduction with Deuterium Incorporation:** The nitrile precursor of the P1 fragment of Nirmatrelvir is dissolved in deuterated methanol (Methanol-OD).
- **Addition of Cobalt(II) Chloride:** Anhydrous cobalt(II) chloride is added to the solution.
- **Reduction Step:** Sodium borodeuteride (NaBD_4) is added portion-wise at a controlled temperature to reduce the nitrile group to a dideuterated primary amine.
- **Reaction Monitoring:** The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up and Purification:** Upon completion, the reaction is quenched, and the product is extracted. Purification is performed using silica gel column chromatography.
- **Subsequent Coupling Steps:** The resulting deuterated amine fragment is then carried forward through the remaining peptide coupling steps to assemble the final deuterated Nirmatrelvir molecule, following established synthetic routes for Nirmatrelvir.

Note: Achieving a high percentage of deuterium incorporation (>95%) is critically dependent on using a deuterated solvent like methanol-OD. Performing the reduction in unlabeled methanol has been shown to result in significantly lower deuterium incorporation (not exceeding 60%).

Synthesis Workflow



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Caption: Synthetic workflow for deuterated Nirmatrelvir.

Characterization of Deuterated Nirmatrelvir

A suite of analytical techniques is employed to confirm the identity, purity, and extent of deuteration of the synthesized compound.

Experimental Protocols: Characterization

1. High-Performance Liquid Chromatography (HPLC):

- System: Dionex ULTIMATE 3000 uHPLC or equivalent.
- Column: A reverse-phase C18 column is typically used.
- Mobile Phase: A gradient of methanol and water is often employed. For example, a gradient from 45% to 95% methanol-water over 5.25 minutes, followed by 5 minutes of isocratic 95% methanol-water.
- Flow Rate: A constant flow rate of 0.400 mL/min.
- Detection: UV detection at 210 nm is used to assess purity, which should be greater than 95%.

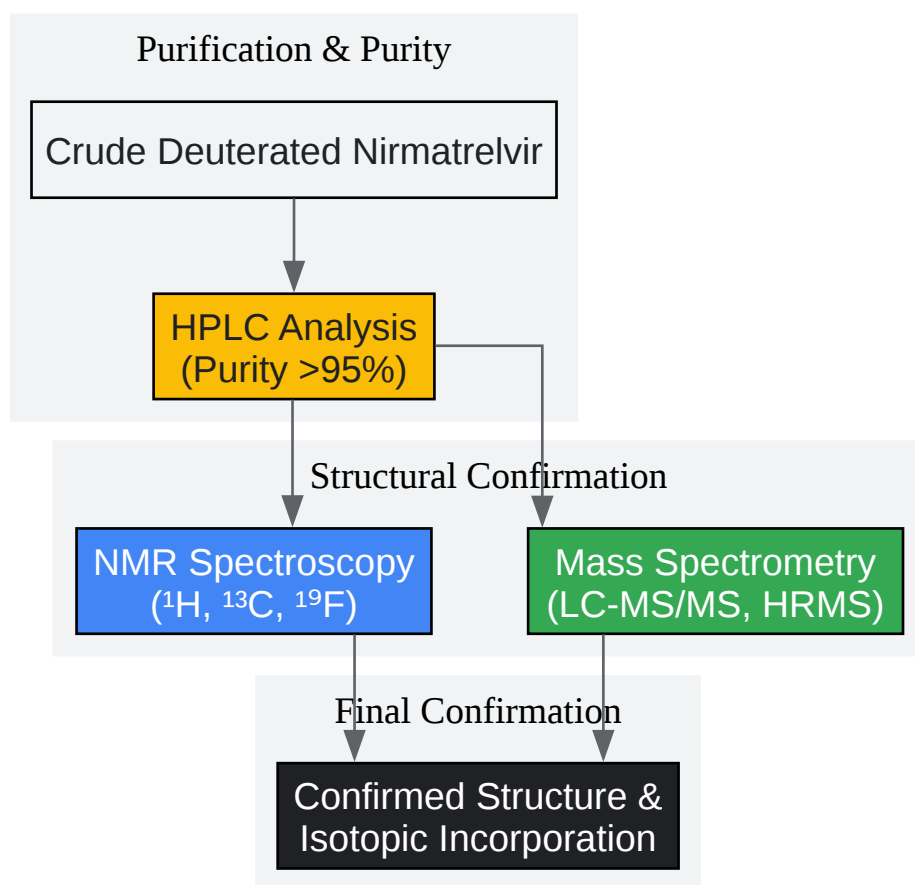
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

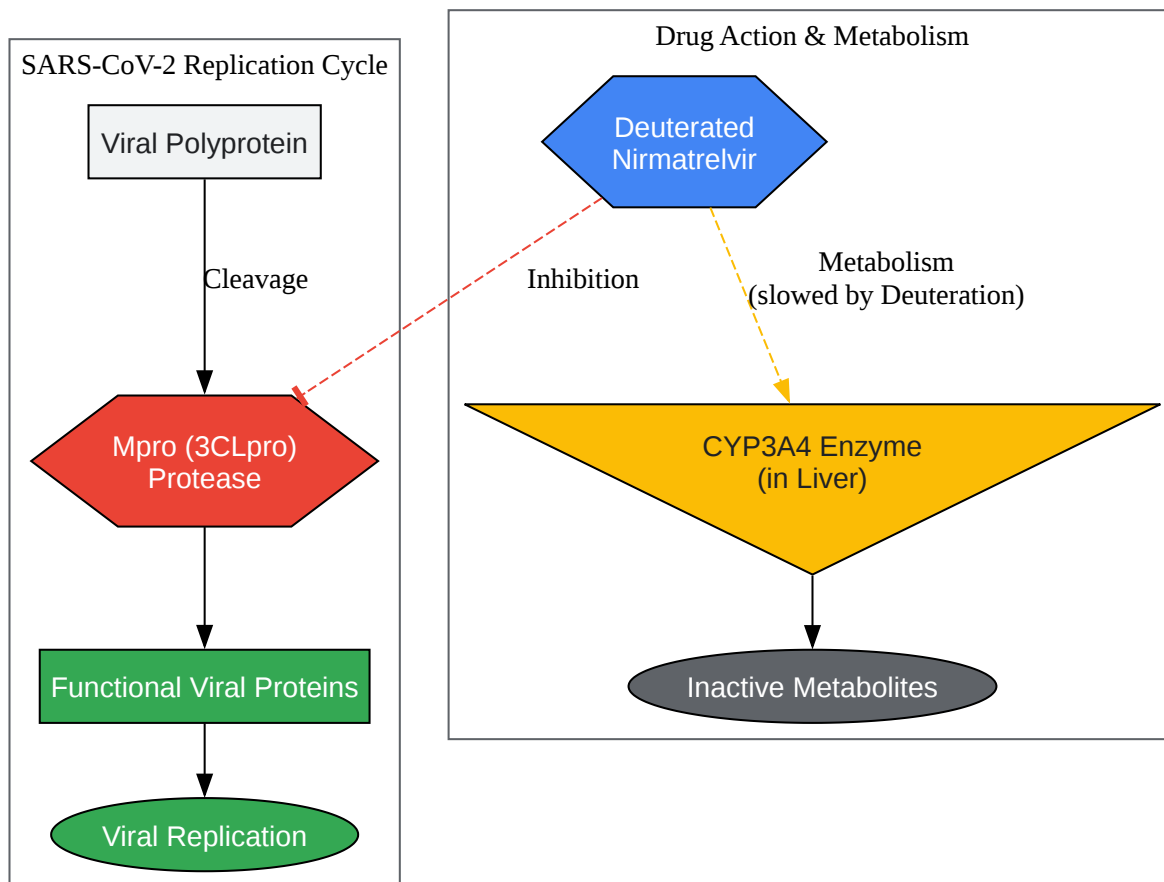
- Spectrometer: Bruker Avance III 600 MHz NMR spectrometer or similar.
- Spectra Recorded: ^1H NMR, ^{13}C NMR, and ^{19}F NMR spectra are recorded at ambient temperature.
- Referencing: Chemical shifts for ^1H and ^{13}C NMR are reported in ppm relative to residual solvent signals. For ^{19}F NMR, chemical shifts are referenced relative to CFCl_3 .
- Purpose: NMR confirms the molecular structure and the successful incorporation of deuterium by observing the disappearance or reduction of specific proton signals.

3. Mass Spectrometry (MS):

- System: Thermo Scientific LTQ XL tandem mass spectrometer with electrospray ionization (ESI) or an LTQ Orbitrap XL for high-resolution mass spectrometry (HRMS).
- Mode: Operated in both positive and negative ion modes.
- Analysis: LC-MS/MS is used to monitor reaction progress and confirm the molecular weight of the final compound. For deuterated analogues, the mass shift corresponding to the number of incorporated deuterium atoms is observed. For example, Nirmatrelvir-D9 is quantified using the m/z transition 509.3 \rightarrow 110.1.
- HRMS: Provides highly accurate mass data to confirm the elemental composition. For non-deuterated Nirmatrelvir, the $[M+H]^+$ ion is calculated as 500.2479 and found to be 500.2480.

Characterization Workflow





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